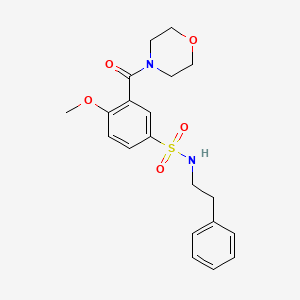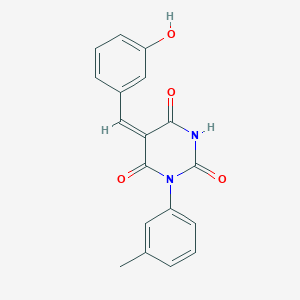![molecular formula C10H19NO2 B4676010 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4676010.png)
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
説明
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide, also known as Siponimod, is a synthetic compound that belongs to the class of sphingosine-1-phosphate receptor modulators. It was developed by Novartis Pharmaceuticals and was approved by the FDA in March 2019 for the treatment of multiple sclerosis (MS). Siponimod is an orally active drug that works by binding to specific receptors in the central nervous system (CNS) and modulating the immune response.
作用機序
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide works by binding to specific receptors called sphingosine-1-phosphate receptors (S1P). These receptors are found on the surface of immune cells and play a crucial role in regulating the immune response. By binding to these receptors, 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide prevents immune cells from leaving the lymph nodes and entering the CNS, where they can cause inflammation and damage to the myelin sheath that protects the nerve fibers. This mechanism of action is similar to that of other S1P receptor modulators such as fingolimod, which is also used for the treatment of MS.
Biochemical and Physiological Effects
The binding of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide to S1P receptors leads to several biochemical and physiological effects. It reduces the number of circulating lymphocytes, which are immune cells that play a key role in the pathogenesis of MS. This, in turn, reduces the inflammation and damage to the myelin sheath in the CNS. 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide also increases the expression of genes that are involved in the repair and regeneration of nerve fibers, which can help to restore function in patients with MS.
実験室実験の利点と制限
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several advantages for lab experiments. It is an orally active drug that can be easily administered to animals or cell cultures. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to using 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in lab experiments. It is a synthetic compound that may have off-target effects or interact with other drugs or chemicals. In addition, the effects of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide may vary depending on the animal model or cell culture used.
将来の方向性
There are several future directions for the use of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in research and clinical practice. One area of interest is the potential use of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in other autoimmune and inflammatory diseases such as SLE and IBD. Another area of research is the identification of biomarkers that can predict the response to 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in patients with MS. In addition, there is ongoing research into the long-term safety and efficacy of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in patients with MS. Finally, there is also interest in developing new S1P receptor modulators with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is a synthetic compound that has been approved for the treatment of MS. It works by binding to specific receptors in the CNS and modulating the immune response. 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several advantages for lab experiments and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to using 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in research. There are several future directions for the use of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in research and clinical practice, including the potential use in other autoimmune and inflammatory diseases, the identification of biomarkers, and the development of new S1P receptor modulators.
科学的研究の応用
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been extensively studied in preclinical and clinical trials for the treatment of MS. It has been shown to reduce the risk of disability progression and the number of relapses in patients with secondary progressive MS (SPMS). In addition, 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has also been investigated for its potential use in other autoimmune and inflammatory diseases such as systemic lupus erythematosus (SLE) and inflammatory bowel disease (IBD).
特性
IUPAC Name |
2-methyl-N-[1-(oxolan-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)10(12)11-8(3)9-5-4-6-13-9/h7-9H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHALIQFNGIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-bromobenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4675937.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4675943.png)
![4,7-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4675950.png)
![N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675963.png)
![2-[(5-{2-cyano-3-[(3-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4675964.png)


![4-({3-(4-chlorophenyl)-2-[(2-methylbenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4675992.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4675996.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate](/img/structure/B4676000.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4676005.png)

